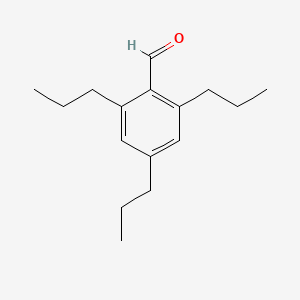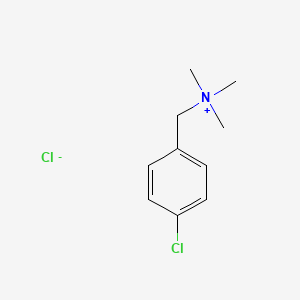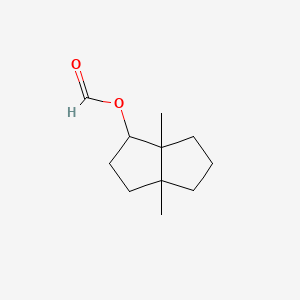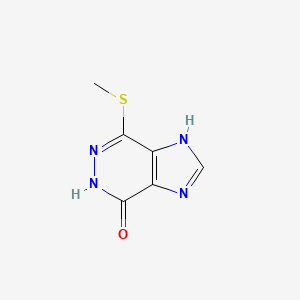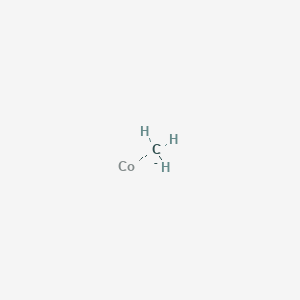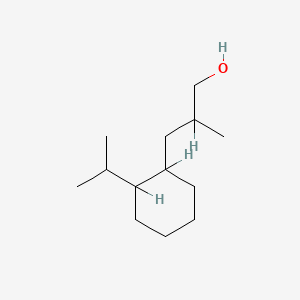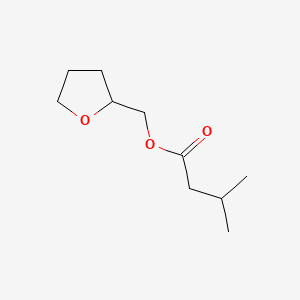
(Tetrahydro-2-furyl)methyl isovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrahydro-2-furyl)methyl isovalerate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is characterized by the presence of a tetrahydrofuran ring and an isovalerate ester group. This compound is known for its unique chemical structure, which includes a five-membered ring, an ester group, and an ether group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2-furyl)methyl isovalerate typically involves the esterification of 3-methylbutyric acid with (tetrahydrofuran)-2-yl methanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Tetrahydro-2-furyl)methyl isovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Tetrahydro-2-furyl)methyl isovalerate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Tetrahydro-2-furyl)methyl isovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets. The tetrahydrofuran ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity to receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylbutyric acid [(tetrahydrofuran)-2-yl]methyl ester
- Butanoic acid, 3-methyl-, (tetrahydro-2-furanyl)methyl ester
Uniqueness
(Tetrahydro-2-furyl)methyl isovalerate is unique due to its specific combination of a tetrahydrofuran ring and an isovalerate ester group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
93805-21-1 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 3-methylbutanoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
JBXNPSNIQOJUOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)OCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


